N-(4-chlorophenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
説明
N-(4-Chlorophenyl)-2-[(6-methyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a sulfanyl-acetamide derivative featuring a benzothiadiazine core substituted with a methyl group at position 6 and a 4-chlorophenyl moiety. The benzothiadiazine scaffold is known for its structural rigidity and electronic properties, which can influence binding affinity and metabolic stability in bioactive molecules. The sulfanyl bridge and acetamide group enhance solubility and facilitate interactions with biological targets, such as enzymes or receptors .
特性
IUPAC Name |
N-(4-chlorophenyl)-2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c1-10-2-7-14-13(8-10)19-16(20-25(14,22)23)24-9-15(21)18-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUPQAAXMNAPET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-chlorophenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and cytotoxic effects.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 305.76 g/mol. It features a chlorophenyl group and a benzothiadiazine moiety, which are known for their diverse pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar benzothiadiazine derivatives. For instance, compounds with this structure have demonstrated significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| Benzothiadiazine Derivative A | S. typhi, B. subtilis | Moderate to Strong |
| Benzothiadiazine Derivative B | E. coli, Staphylococcus | Weak to Moderate |
Enzyme Inhibition
Enzyme inhibition studies reveal that compounds similar to N-(4-chlorophenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide exhibit potent inhibition of acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating neurological disorders such as Alzheimer's disease.
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound C | Acetylcholinesterase | 5.2 |
| Compound D | Urease | 12.3 |
Cytotoxic Effects
Cytotoxicity assays on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) have shown that derivatives of benzothiadiazines can induce apoptosis in cancer cells. For example, one study reported an IC50 value of 6.2 µM for a related compound against HCT-116 cells.
Table 3: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Related Compound E | MCF-7 | 43.4 |
| Related Compound F | HCT-116 | 27.3 |
Case Studies
Case Study 1: Antibacterial Screening
A study conducted on a series of synthesized benzothiadiazine derivatives demonstrated their effectiveness against multiple bacterial strains. The most active compounds showed significant binding affinity to bovine serum albumin (BSA), indicating potential for therapeutic applications in infections caused by resistant bacteria.
Case Study 2: Enzyme Inhibition Analysis
Another investigation focused on the inhibitory effects on AChE and urease revealed that certain derivatives could serve as dual-action agents for managing both neurological conditions and gastrointestinal disorders.
類似化合物との比較
N-(2-Chloro-4-methylphenyl)-2-[(4-Ethyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide (CAS 933026-68-7)
This analogue differs in the substituents on both the benzothiadiazine and phenyl rings:
- Benzothiadiazine substitution : A 4-ethyl group replaces the 6-methyl group in the target compound.
- Phenyl substitution: A 2-chloro-4-methylphenyl group replaces the 4-chlorophenyl moiety. Ethyl groups generally increase lipophilicity compared to methyl, which could influence membrane permeability .
6-(4-Chlorophenyl)-N-Aryl-4-(Trichloromethyl)-4H-1,3,5-Oxadiazin-2-Amines
The trichloromethyl group introduces strong electron-withdrawing effects, which may enhance stability but reduce metabolic flexibility compared to sulfanyl-acetamide derivatives .
Acetamide Derivatives with Substituted Phenyl Groups
N-(4-Bromophenyl)acetamide
This simpler acetamide derivative lacks the benzothiadiazine-sulfanyl moiety. Key structural differences include:
- Bond lengths : The C1–C2 bond in the acetamide chain is 1.501 Å, slightly shorter than in bulkier analogues (e.g., 1.53 Å in N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide), suggesting reduced steric strain .
- Bioactivity : The absence of the benzothiadiazine-sulfanyl group limits its utility in complex interactions, though it serves as a precursor for heterocyclic synthesis .
N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)acetamide
This compound features a nitro group and methylsulfonyl substituent on the phenyl ring. The nitro group introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitution but reduce metabolic stability compared to the target compound’s chlorophenyl group .
Benzothiazole-Based Analogues
N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-Chlorophenyl)acetamide
This patent-pending compound replaces the benzothiadiazine core with a benzothiazole ring. The ethoxy group at position 6 enhances hydrophilicity, while the 4-chlorophenyl-acetamide moiety mirrors the target compound. Benzothiazoles are often associated with antimicrobial and anticancer activities, suggesting divergent therapeutic applications compared to benzothiadiazines .
Structural Characterization
Crystallographic data for related compounds (e.g., N-(4-bromophenyl)acetamide) were refined using SHELXL, a program widely employed for small-molecule analysis . Key bond parameters:
| Compound | C1–C2 (Å) | N1–C2 (Å) | Reference |
|---|---|---|---|
| N-(4-Bromophenyl)acetamide | 1.501 | 1.347 | |
| N-(4-Chloro-2-nitrophenyl)acetamide | 1.53 | 1.30 |
The target compound’s benzothiadiazine core likely exhibits similar bond lengths, with deviations arising from sulfur and nitrogen heteroatoms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
